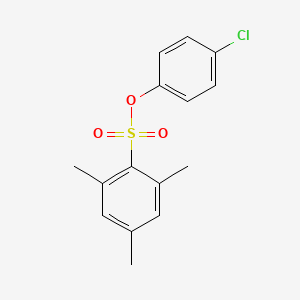

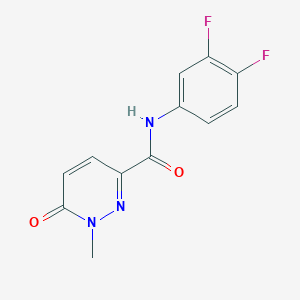

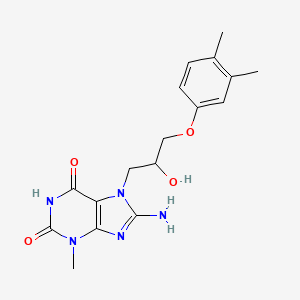

![molecular formula C17H13N3O2S B2356083 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide CAS No. 893987-50-3](/img/structure/B2356083.png)

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide, also known as MITF, is a chemical compound that has been studied for its potential applications in scientific research. MITF is a heterocyclic organic compound that contains both imidazole and thiazole rings, and has a furan-2-carboxamide moiety attached to a phenyl ring.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound has been involved in the synthesis of various heterocyclic amides, particularly focusing on thiazole-based structures. Elaborate synthesis methods have been developed, combining different organic compounds to achieve the desired molecular structure. These methods often involve reactions with other organic compounds, leading to a range of structurally diverse molecules (El’chaninov & Aleksandrov, 2017).

Antimicrobial Activity

- Research has demonstrated the antimicrobial properties of derivatives of this compound. In studies, various synthesized compounds were tested for their effectiveness against a range of bacterial and fungal species. Some derivatives showed significant antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Ur et al., 2004).

Potential in Pharmacological Applications

- The compound has been studied for potential pharmacological applications. Investigations into its antimicrobial activity against various microorganisms have revealed promising results. This suggests that further research could uncover potential medical applications, particularly in the development of new treatments for microbial infections (Cakmak et al., 2022).

Cancer Research and Therapy

- Derivatives of the compound have been explored for their potential in cancer therapy. Research has focused on synthesizing specific derivatives and analyzing their structure-activity relationships, particularly in the context of targeting FLT3-dependent human acute myeloid leukemia cell lines. These studies contribute to the understanding of how structural variations in the compound can influence its therapeutic potential in cancer treatment (Lin et al., 2015).

Chemical Synthesis Techniques

- The compound has been central to the development of new chemical synthesis techniques. Research has focused on innovative methods, such as microwave-assisted synthesis, to create various derivatives efficiently. These advancements in synthesis methods contribute to the broader field of organic chemistry and facilitate the exploration of new compounds with potential biological activities (Raval et al., 2012).

Wirkmechanismus

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of coenzyme A, thereby affecting the metabolic processes dependent on this coenzyme.

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of coenzyme A. This affects various downstream metabolic processes that rely on coenzyme A, including the TCA cycle and fatty acid synthesis .

Pharmacokinetics

The compound was designed using in silico admet prediction, which suggests that its absorption, distribution, metabolism, excretion, and toxicity were considered during its design .

Result of Action

The compound exhibits potent antimycobacterial activity. It has shown significant activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range .

Action Environment

It’s worth noting that the compound’s activity was evaluated in vitro, suggesting that factors such as temperature, ph, and presence of other biological molecules could potentially influence its action .

Eigenschaften

IUPAC Name |

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c1-11-10-23-17-19-14(9-20(11)17)12-4-6-13(7-5-12)18-16(21)15-3-2-8-22-15/h2-10H,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSVLJOMNPWEFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

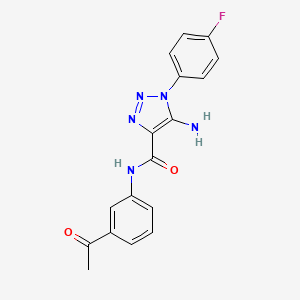

![3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2356002.png)

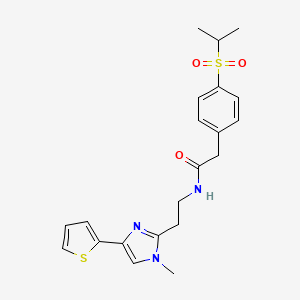

![2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2356008.png)

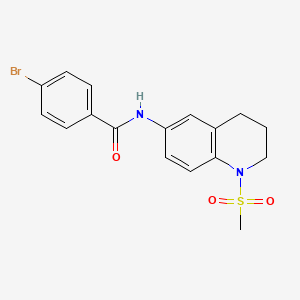

![1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2356016.png)

![2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide](/img/structure/B2356022.png)